molecular formula C23H25ClF3N5O B609693 NVS-PAK1-1 CAS No. 1783816-74-9

NVS-PAK1-1

Cat. No.: B609693
CAS No.: 1783816-74-9
M. Wt: 479.93
InChI Key: OINGHOPGNMYCAB-INIZCTEOSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

NVS-PAK1-1 has several scientific research applications, including:

    Chemistry: Used as a chemical probe to study the function of PAK1 in various biochemical assays.

    Biology: Helps in understanding the role of PAK1 in cellular processes such as migration, proliferation, and apoptosis.

    Medicine: Investigated for its potential therapeutic applications in treating cancers where PAK1 is overexpressed or activated.

    Industry: Utilized in the development of new drugs targeting PAK1 and related pathways

Preparation Methods

The synthetic route for NVS-PAK1-1 involves several steps, including the preparation of intermediate compounds and their subsequent reactions to form the final product. The compound is typically synthesized through a series of chemical reactions involving the use of specific reagents and conditions. The detailed synthetic route and industrial production methods are proprietary and not publicly disclosed .

Chemical Reactions Analysis

NVS-PAK1-1 undergoes various chemical reactions, including:

Mechanism of Action

NVS-PAK1-1 exerts its effects by selectively inhibiting the activity of PAK1. It binds to the allosteric site of PAK1, preventing its autophosphorylation and subsequent activation. This inhibition disrupts the downstream signaling pathways, including the ERK, AKT, and WNT pathways, which are crucial for cell proliferation and survival .

Comparison with Similar Compounds

NVS-PAK1-1 is unique due to its high selectivity and potency for PAK1 compared to other PAK isoforms. Similar compounds include:

This compound stands out due to its exceptional selectivity for PAK1, making it a valuable tool for studying PAK1-specific functions and developing targeted therapies .

Properties

IUPAC Name

(3S)-3-[[8-chloro-11-(2,2-difluoroethyl)-3-fluoro-5H-benzo[b][1,4]benzodiazepin-6-ylidene]amino]-N-propan-2-ylpyrrolidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25ClF3N5O/c1-13(2)28-23(33)31-8-7-16(11-31)29-22-17-9-14(24)3-5-19(17)32(12-21(26)27)20-6-4-15(25)10-18(20)30-22/h3-6,9-10,13,16,21H,7-8,11-12H2,1-2H3,(H,28,33)(H,29,30)/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OINGHOPGNMYCAB-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)N1CCC(C1)N=C2C3=C(C=CC(=C3)Cl)N(C4=C(N2)C=C(C=C4)F)CC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)NC(=O)N1CC[C@@H](C1)N=C2C3=C(C=CC(=C3)Cl)N(C4=C(N2)C=C(C=C4)F)CC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25ClF3N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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